Cas no 1285515-21-0 (GSK2578215A)

GSK2578215A structure
Nombre del producto:GSK2578215A
Número CAS:1285515-21-0
MF:C24H18FN3O2
Megavatios:399.417028903961
MDL:MFCD22665702
CID:2083527
PubChem ID:68107965
GSK2578215A Propiedades químicas y físicas
Nombre e identificación
-
- GSK2578215A
- 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide
- 5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
- GSK-2578215A
- SMANT hydrochloride
- UNII-Q641JSF42X
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-benzamide
- Q641JSF42X
- GSK257821A
- AK174163
- Benzamide, 5-(2-fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-
- C24H18FN3O2
- LRRK2-kinase inhibitor
- WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- AOB6080
- BCP07701
- s7664
- BDBM50401284
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridi
- GSK 2578215A
- AS-72347
- AKOS024458262
- LRRK2 inhib1285515-21-0
- BDBM482159
- HMS3740I09
- CS-3516
- HY-13237
- CCG-268642
- CHEMBL2204495
- GSK2578215-A
- DA-33593
- NCGC00370783-10
- EX-A1118
- LRRK2 inhibitor GSK2578215A?
- 1285515-21-0
- GSK 257821A
- SCHEMBL10321469
- GSK2578215
- J-005608
- 5-(2-Fluoro-4-pyridinyl)-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide
- NCGC00370783-04
- Q27287044
- GSK-257821A
- itor GSK2578215A
- 2-benzyloxy-5-(2-fluoro-4-pyridyl)-N-(3-pyridyl)benzamide
- MFCD22665702
- F50677
- AC-35433
- NCGC00370783-06
-
- MDL: MFCD22665702
- Renchi: 1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
- Clave inchi: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- Sonrisas: FC1C([H])=C(C([H])=C([H])N=1)C1C([H])=C([H])C(=C(C(N([H])C2=C([H])N=C([H])C([H])=C2[H])=O)C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 399.13800
- Masa isotópica única: 399.13830499g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 543
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.1
- Superficie del Polo topológico: 64.099
Propiedades experimentales
- Denso: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 556.1±50.0°C at 760 mmHg
- Disolución: Insuluble (8.0E-4 g/L) (25 ºC),
- PSA: 67.60000
- Logp: 5.49800
GSK2578215A Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2578215A PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A142087-100mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 100mg |
$216.0 | 2025-02-19 | |
Ambeed | A142087-250mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 250mg |
$351.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0992633-100mg |
2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 95% | 100mg |
$560 | 2024-08-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100mg |
¥ 3649 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-50 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 50mg |
¥2627.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100MG |
¥4147.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20340-50mg |
GSK2578215A |
1285515-21-0 | 98% | 50mg |
¥2011.00 | 2023-09-09 | |
TRC | G797613-5mg |
GSK2578215A |
1285515-21-0 | 5mg |
$ 60.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-10 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 10mg |
¥717.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G883426-10mg |
GSK2578215A |
1285515-21-0 | ≥99% | 10mg |
¥607.50 | 2022-01-13 |
GSK2578215A Literatura relevante
-
1. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitorsAnmol Gulati,Charles S. Yeung,Blair Lapointe,Solomon D. Kattar,Hakan Gunaydin,Jack D. Scott,Kaleen K. Childers,Joey L. Methot,Vladimir Simov,Ravi Kurukulasuriya,Barbara Pio,Greg J. Morriello,Ping Liu,Haiqun Tang,Santhosh Neelamkavil,Harold B. Wood,Vanessa L. Rada,Michael J. Ardolino,Xin Cindy Yan,Rachel Palte,Karin Otte,Robert Faltus,Janice Woodhouse,Laxminarayan G. Hegde,Paul Ciaccio,Ellen C. Minnihan,Erin F. DiMauro,Matthew J. Fell,Peter H. Fuller,J. Michael Ellis RSC Med. Chem. 2021 12 1164
1285515-21-0 (GSK2578215A) Productos relacionados
- 1806513-26-7(2-Bromo-1-(3-bromo-2-ethylphenyl)propan-1-one)
- 1536274-23-3(2-amino-1-2-(pyrrolidin-1-yl)phenylpropan-1-one)
- 1342482-41-0(tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate)
- 946281-22-7(1-benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one)
- 2201576-22-7(2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole)
- 2227859-05-2((2R)-1,1,1,4-tetrafluorobutan-2-ol)
- 1823134-35-5(2-(1-methyl-1H-indol-2-yl)propanenitrile)
- 2228767-64-2(1-{1-2-(difluoromethoxy)phenylcyclopropyl}cyclopropan-1-amine)
- 1805008-21-2(3-Amino-2-chloro-4-(difluoromethyl)-6-methoxypyridine)
- 898446-34-9(2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1285515-21-0)GSK2578215A

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):194.0/316.0/840.0